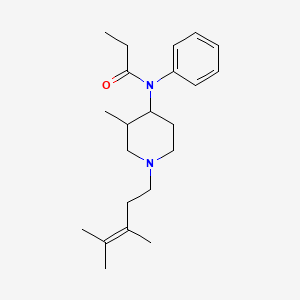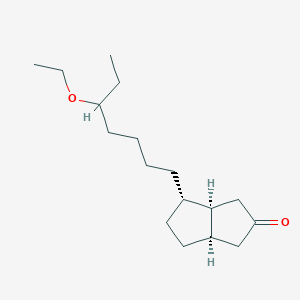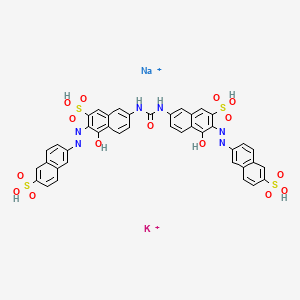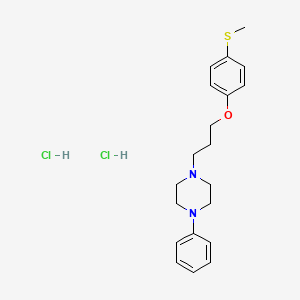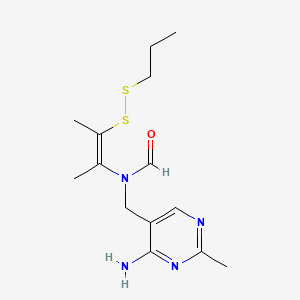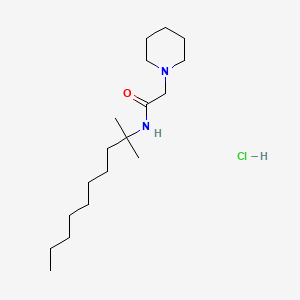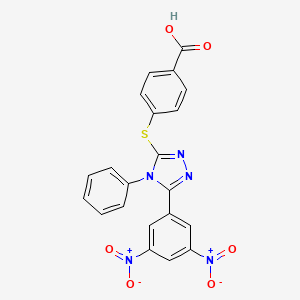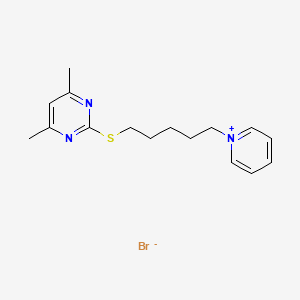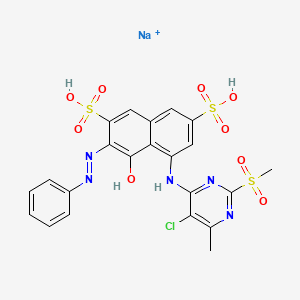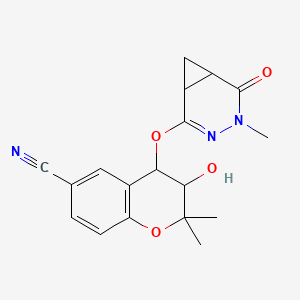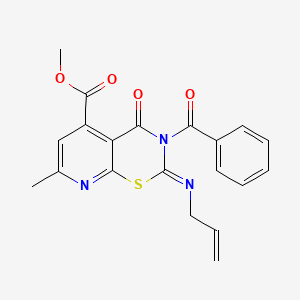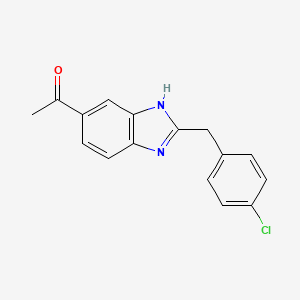
Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is a complex organic compound that features a benzimidazole ring substituted with a chlorophenylmethyl group and an ethanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure selective transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole carboxylic acids, while reduction can produce benzimidazole alcohols .
科学的研究の応用
Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes
作用機序
The mechanism of action of Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
類似化合物との比較
Similar Compounds
Acetophenone, 4’-chloro-: Shares a similar chlorophenyl group but lacks the benzimidazole ring.
Benzimidazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
Ethanone, 1-(2-((4-chlorophenyl)methyl)-1H-benzimidazol-5-yl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
特性
CAS番号 |
115583-18-1 |
|---|---|
分子式 |
C16H13ClN2O |
分子量 |
284.74 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)methyl]-3H-benzimidazol-5-yl]ethanone |
InChI |
InChI=1S/C16H13ClN2O/c1-10(20)12-4-7-14-15(9-12)19-16(18-14)8-11-2-5-13(17)6-3-11/h2-7,9H,8H2,1H3,(H,18,19) |
InChIキー |
DUYDQDZHKRYXRM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC2=C(C=C1)N=C(N2)CC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


